molecular formula C10H11NO3 B14251032 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione CAS No. 253142-66-4

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione

Katalognummer: B14251032
CAS-Nummer: 253142-66-4
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: XQUBIINYRAWMAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of cyclohexa-2,5-diene-1,4-dione derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with 2-(ethenyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like palladium on carbon to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted cyclohexa-2,5-diene-1,4-dione compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein . Additionally, it can generate reactive oxygen species (ROS) that contribute to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an antiproliferative agent make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

253142-66-4

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

2-(2-ethenoxyethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H11NO3/c1-2-14-6-5-11-9-7-8(12)3-4-10(9)13/h2-4,7,11H,1,5-6H2

InChI-Schlüssel

XQUBIINYRAWMAX-UHFFFAOYSA-N

Kanonische SMILES

C=COCCNC1=CC(=O)C=CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.